molecular formula C16H22N2+2 B1599551 (1R,2S)-1,2-Di-p-tolylethane-1,2-diamine CAS No. 50764-59-5

(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine

Cat. No.: B1599551
CAS No.: 50764-59-5
M. Wt: 242.36 g/mol
InChI Key: UQUZLWQGLCLOBD-IYBDPMFKSA-P
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine is a chiral diamine compound with significant importance in organic synthesis and pharmaceutical research. This compound is characterized by its two p-tolyl groups attached to the ethane backbone, with the amine groups positioned on the first and second carbon atoms. The stereochemistry of the compound is denoted by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1,2-Di-p-tolylethane-1,2-diamine typically involves the use of chiral catalysts and enantioselective reactions to ensure the correct stereochemistry. One common method involves the reduction of the corresponding diketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve high enantioselectivity and yield. The reaction is typically carried out in high-pressure reactors with precise control over temperature and pressure to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (1R,2S)-1,2-Di-p-tolylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites with high specificity, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-1,2-Di-p-tolylethane-1,2-diamine
  • (1R,2R)-1,2-Di-p-tolylethane-1,2-diamine
  • (1S,2S)-1,2-Di-p-tolylethane-1,2-diamine

Uniqueness

The (1R,2S) configuration of 1,2-Di-p-tolylethane-1,2-diamine is unique in its specific spatial arrangement, which can result in different reactivity and interaction profiles compared to its diastereomers and enantiomers. This uniqueness makes it valuable in applications requiring high stereochemical purity and specificity.

Properties

CAS No.

50764-59-5

Molecular Formula

C16H22N2+2

Molecular Weight

242.36 g/mol

IUPAC Name

[(1R,2S)-2-azaniumyl-1,2-bis(4-methylphenyl)ethyl]azanium

InChI

InChI=1S/C16H20N2/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10,15-16H,17-18H2,1-2H3/p+2/t15-,16+

InChI Key

UQUZLWQGLCLOBD-IYBDPMFKSA-P

SMILES

CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)N)N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]([C@H](C2=CC=C(C=C2)C)[NH3+])[NH3+]

Canonical SMILES

CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)[NH3+])[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine
Reactant of Route 2
(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine
Reactant of Route 3
(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine
Reactant of Route 4
(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine
Reactant of Route 5
(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine
Reactant of Route 6
(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.